GGTI-2418

Catalog No.
S548335
CAS No.
501010-06-6
M.F
C23H31N5O4
M. Wt
441.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
GGTI-2418

CAS Number

501010-06-6

Product Name

GGTI-2418

IUPAC Name

(2S)-2-[[(2S)-2-benzyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]-3-oxopiperazine-1-carbonyl]amino]-4-methylpentanoic acid

Molecular Formula

C23H31N5O4

Molecular Weight

441.5 g/mol

InChI

InChI=1S/C23H31N5O4/c1-15(2)11-18(22(30)31)26-23(32)28-10-9-27(13-19-16(3)24-14-25-19)21(29)20(28)12-17-7-5-4-6-8-17/h4-8,14-15,18,20H,9-13H2,1-3H3,(H,24,25)(H,26,32)(H,30,31)/t18-,20-/m0/s1

InChI Key

COLCNDRDBCLVOC-ICSRJNTNSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

GGTI2418; GGTI-2418; GGTI 2418; PTX-100; PTX 100; PTX100

Canonical SMILES

CC1=C(N=CN1)CN2CCN(C(C2=O)CC3=CC=CC=C3)C(=O)NC(CC(C)C)C(=O)O

Isomeric SMILES

CC1=C(N=CN1)CN2CCN([C@H](C2=O)CC3=CC=CC=C3)C(=O)N[C@@H](CC(C)C)C(=O)O

The exact mass of the compound Ggti-2418 is 441.2376 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

GGTI-2418 (CAS 501010-06-6), also known as PTX-100, is a highly potent, peptidomimetic inhibitor of geranylgeranyltransferase I (GGTase I). Designed based on the tetrapeptide carboxyl termini of RhoA and RhoC, it represents a significant structural evolution over earlier-generation aliphatic or prodrug inhibitors [1]. For procurement professionals and preclinical researchers, GGTI-2418 offers a highly optimized profile characterized by single-digit nanomolar biochemical potency, exceptional selectivity against farnesyltransferase (FTase), and established compatibility with standard in vivo formulation vehicles such as SBE-β-CD. Its successful transition into clinical trials underscores its reliability, batch-to-batch reproducibility, and suitability as a benchmark compound for advanced translational oncology and GTPase-dependent pathway research [2].

Substituting GGTI-2418 with older, widely used laboratory standards like GGTI-298 or GGTI-2133 introduces significant risks to experimental integrity and translational relevance. GGTI-298 is a prodrug that frequently requires high micromolar concentrations (often 10–40 µM) to achieve cellular efficacy, which can induce off-target solvent toxicity and confound phenotypic assays[1]. Furthermore, many early-generation GGTIs exhibit poor pharmacokinetic stability and are only capable of halting tumor growth in vivo. In contrast, GGTI-2418 was specifically engineered with a peptidomimetic scaffold to resist rapid degradation, enabling it to not merely arrest growth but actively induce massive tumor regression in xenograft models[2]. Procuring GGTI-2418 ensures access to a compound with the necessary bioavailability, potency, and selectivity to bridge in vitro mechanistic studies and rigorous in vivo validation without the formulation hurdles associated with generic analogs.

Enzymatic Selectivity: GGTase I vs. Farnesyltransferase (FTase)

A critical procurement metric for prenylation inhibitors is their ability to selectively block geranylgeranylation without interfering with farnesylation. GGTI-2418 demonstrates an IC50 of 9.5 nM for GGTase I, compared to an IC50 of 53,000 nM (53 µM) for FTase . This represents a 5,600-fold selectivity window, ensuring that farnesylated proteins (such as H-Ras) remain unaffected at therapeutic doses [1].

Evidence DimensionEnzyme Inhibition Selectivity (IC50)
Target Compound Data9.5 nM (GGTase I)
Comparator Or Baseline53,000 nM (FTase baseline)
Quantified Difference5,600-fold selectivity for GGTase I over FTase
ConditionsIn vitro biochemical kinase/transferase assay

High selectivity prevents off-target farnesylation blockade, ensuring clean, pathway-specific data in Rho/Rac-dependent phenotypic assays.

In Vivo Efficacy and Tumor Regression Capability

While early-generation GGTIs typically only achieve tumor stasis, GGTI-2418 drives active disease regression. In MDA-MB-231 breast cancer xenograft models, daily administration of GGTI-2418 at 100 mg/kg resulted in a 76% decrease in tumor volume, inducing massive tumor regression rather than merely halting growth . This superior in vivo performance is directly linked to its optimized peptidomimetic structure [1].

Evidence DimensionIn Vivo Tumor Volume Reduction
Target Compound Data76% reduction (massive regression) at 100 mg/kg
Comparator Or BaselineEarly-generation GGTIs (tumor stasis/growth halt only)
Quantified DifferenceShift from growth arrest to 76% active regression
ConditionsMDA-MB-231 breast tumor xenografts in nude mice (15-day dosing)

Validates the compound's utility for advanced preclinical translational models, reducing the risk of false-negative in vivo results.

In Vivo Formulation Compatibility and Processability

Poor aqueous solubility limits the utility of many highly lipophilic prenylation inhibitors. GGTI-2418 overcomes this by demonstrating excellent compatibility with standard in vivo delivery vehicles. It readily forms a clear working solution at concentrations of ≥ 2.08 mg/mL using a 20% SBE-β-CD in saline vehicle, or a standard PEG300/Tween-80/Saline mixture . This standardized processability eliminates the need for custom liposomal formulations [1].

Evidence DimensionFormulation Solubility
Target Compound Data≥ 2.08 mg/mL clear solution
Comparator Or BaselineStandard lipophilic peptide inhibitors (require complex emulsions)
Quantified DifferenceDirect dissolution in 20% SBE-β-CD/saline without precipitation
Conditions10% DMSO stock diluted in 90% 20% SBE-β-CD/saline at room temperature

Simplifies the transition from in vitro screening to in vivo dosing, saving time and reducing formulation-induced variability.

Receptor-Level Binding Affinity (Ki)

GGTI-2418 exhibits competitive inhibition of GGTase I against the H-Ras-CVLL protein substrate with an exceptionally low inhibition constant (Ki) of 4.4 nM . This single-digit nanomolar affinity is vastly superior to older prodrugs like GGTI-298, which often require micromolar concentrations to exert cellular effects [1].

Evidence DimensionInhibition Constant (Ki)
Target Compound Data4.4 ± 1.6 nM
Comparator Or BaselineGGTI-298 (micromolar cellular effective concentrations)
Quantified DifferenceSingle-digit nanomolar binding affinity
ConditionsCompetitive inhibition assay against H-Ras-CVLL protein

Allows researchers to use significantly lower compound concentrations, minimizing solvent (DMSO) toxicity in sensitive cell lines.

Preclinical Oncology and Tumor Regression Models

GGTI-2418 is the optimal choice for in vivo xenograft studies (e.g., breast cancer, multiple myeloma) due to its proven ability to induce up to 76% tumor regression at 100 mg/kg, far exceeding the mere growth-arrest capabilities of older GGTIs .

Rho/Rac GTPase Pathway Elucidation

With its 5,600-fold selectivity for GGTase I over FTase, GGTI-2418 is essential for researchers needing to isolate the effects of geranylgeranylation (e.g., RhoA, RhoC) without confounding farnesylation-dependent pathways [1].

Standardized In Vivo Dosing Workflows

Because it readily forms clear solutions at ≥ 2.08 mg/mL in standard vehicles like 20% SBE-β-CD, GGTI-2418 is highly recommended for laboratories seeking to avoid the cost and complexity of developing custom nanoparticle or liposomal formulations for hydrophobic inhibitors .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

441.23760449 Da

Monoisotopic Mass

441.23760449 Da

Heavy Atom Count

32

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

M67G28K74K

Other CAS

501010-06-6

Wikipedia

Ggti-2418

Dates

Last modified: 08-15-2023
1. Kazi A, Carie A, Blaskovich MA, Bucher C, Thai V, Moulder S, Peng H, Carrico D, Pusateri E, Pledger WJ, Berndt N, Hamilton A, Sebti SM. Blockade of protein geranylgeranylation inhibits Cdk2-dependent p27Kip1 phosphorylation on Thr187 and accumulates p27Kip1 in the nucleus: implications for breast cancer therapy. Mol Cell Biol. 2009 Apr;29(8):2254-63. Epub 2009 Feb 9. PubMed PMID: 19204084; PubMed Central PMCID: PMC2663293.

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